N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide
Description
N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a methylsulfanyl group, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-9-10(2)19-7-6-17(9)14(18)16-11-4-5-13(20-3)12(15)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCZWTHJJVPANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)NC2=CC(=C(C=C2)SC)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of 3-fluoro-4-methylsulfanylphenylamine. This can be achieved through the nitration of 3-fluoro-4-methylsulfanylbenzene, followed by reduction to obtain the corresponding amine.
Coupling Reaction: The intermediate amine is then reacted with 2,3-dimethylmorpholine-4-carboxylic acid chloride under basic conditions to form the desired carboxamide. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features, such as the fluorine atom and the morpholine ring, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylphenyl)-2,3-dimethylmorpholine-4-carboxamide: Lacks the methylsulfanyl group, which may affect its biological activity.
N-(3-chloro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(3-fluoro-4-methylsulfanylphenyl)-2,3-diethylmorpholine-4-carboxamide: Has ethyl groups instead of methyl groups on the morpholine ring, which may influence its pharmacokinetic properties.
Uniqueness
N-(3-fluoro-4-methylsulfanylphenyl)-2,3-dimethylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methylsulfanyl group can significantly impact its reactivity and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
